

1-Bromo-6-chloroisoquinoline molecular weight and formula

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Compound of Interest

Compound Name: **1-Bromo-6-chloroisoquinoline**

Cat. No.: **B1443862**

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An In-depth Technical Guide to **1-Bromo-6-chloroisoquinoline**: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The isoquinoline scaffold is a privileged heterocyclic framework deeply embedded in the landscape of medicinal chemistry and natural products. Its presence in a wide array of bioactive compounds, including the vasodilator papaverine and the antihypertensive agent debrisoquine, underscores its importance.^[1] The strategic functionalization of the isoquinoline core is a cornerstone of modern drug discovery, with halogenation serving as a powerful tool to modulate a molecule's physicochemical properties, such as lipophilicity and electronic character. This, in turn, profoundly influences pharmacokinetic profiles and target-binding interactions.^[2]

This guide provides a comprehensive technical overview of **1-Bromo-6-chloroisoquinoline**, a key heterocyclic building block. From the perspective of a senior application scientist, we will move beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its reactivity, and its strategic application as a versatile intermediate in the development of novel therapeutics. Every protocol and claim is grounded in established chemical principles, providing researchers, scientists, and drug development professionals with a trustworthy and authoritative resource.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. **1-Bromo-6-chloroisoquinoline** is an aromatic crystalline solid whose utility is defined by its unique structural and electronic features.^[3]

Core Physicochemical Data

The essential properties of **1-Bromo-6-chloroisoquinoline** are summarized below. The molecular weight is consistently cited as approximately 242.50 g/mol across multiple chemical suppliers and databases.^{[4][5][6]}

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ BrCIN	[4]
Molecular Weight	242.50 g/mol	[4][7]
CAS Number	1196146-81-2	[4][8][9]
Appearance	Off-white to light beige crystalline solid	[3][8]
Melting Point	71-75 °C	[3]
Solubility	Slightly soluble in ethanol and acetone; Insoluble in water	[3][7]
Density	~1.6 g/cm ³	[3]

Structural and Spectroscopic Characterization

The structure of **1-Bromo-6-chloroisoquinoline** features a pyridine ring fused to a benzene ring, with halogen substituents at key positions. The bromine atom at the C-1 position and the chlorine atom at the C-6 position critically influence the molecule's reactivity and its spectroscopic signature.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available spectrum for this specific isomer is not readily found, its ¹H NMR spectrum can be predicted. The five aromatic protons would appear as a series of doublets and triplets in the downfield region (typically 7.5-8.5 ppm). The proton at C-5, being adjacent to the chlorine-bearing carbon, and the protons at C-3 and C-4, being part of the electron-deficient pyridine ring, would exhibit distinct chemical shifts. ¹³C NMR would show nine distinct signals for the aromatic carbons, with the carbon atoms attached to the halogens (C-1 and C-6) being significantly influenced by their electronegativity.
- Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. The presence of bromine and chlorine results in a characteristic isotopic pattern. The two major isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio) will produce a unique cluster of peaks for the molecular ion [M, M+2, M+4], confirming the elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic isoquinoline core, as well as C-H aromatic stretching and bending vibrations.

Part 2: Synthesis and Reactivity

The synthetic utility of **1-Bromo-6-chloroisoquinoline** stems from its strategic design, which allows for selective chemical transformations.

Proposed Synthesis Workflow

A robust synthesis of 1-haloisoquinolines can be achieved through the activation of the isoquinoline core via N-oxide formation, followed by halogenation. This approach offers high regioselectivity for the C-1 position. The protocol described below is adapted from established procedures for the bromination of azine N-oxides.[10]

Experimental Protocol: Synthesis of **1-Bromo-6-chloroisoquinoline**

Objective: To synthesize **1-Bromo-6-chloroisoquinoline** from 6-chloroisoquinoline.

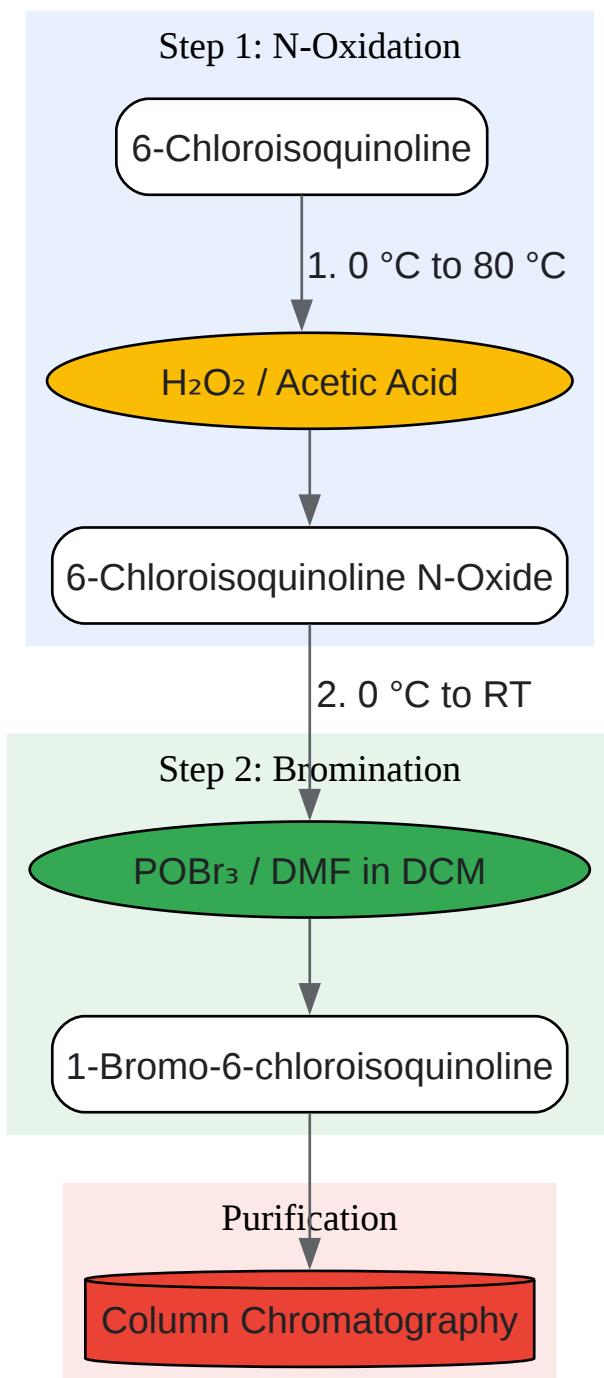
Step 1: N-Oxide Formation

- Dissolve 6-chloroisoquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) dropwise while maintaining the temperature.
- After addition, allow the reaction to warm to room temperature and then heat to 70-80 °C for several hours, monitoring by TLC until the starting material is consumed.
- Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the product, 6-chloroisoquinoline N-oxide, with dichloromethane (DCM) or ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Bromination of the N-Oxide

- Dissolve the crude 6-chloroisoquinoline N-oxide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
- Cool the solution to 0 °C.
- Add phosphorus oxybromide (POBr₃, 1.2 eq) portion-wise, followed by the dropwise addition of N,N-dimethylformamide (DMF, 0.5 eq) as a catalyst.[10]
- Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring completion by TLC.
- Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium carbonate until the pH is neutral (pH 7-8).
- Separate the organic layer, and extract the aqueous phase thoroughly with DCM.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate) to afford pure **1-Bromo-6-chloroisoquinoline**.[\[10\]](#)



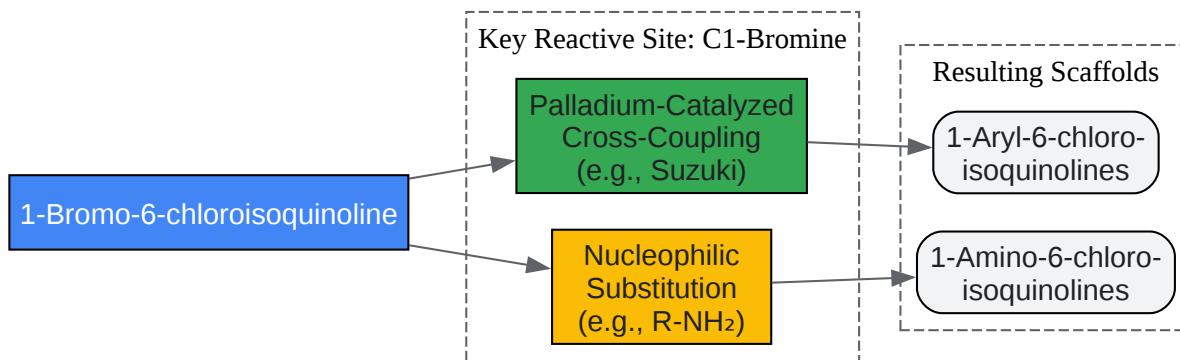
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Caption: Synthetic workflow for **1-Bromo-6-chloroisoquinoline**.

Chemical Reactivity

The reactivity of **1-Bromo-6-chloroisoquinoline** is dominated by the halogen at the C-1 position.

- **Nucleophilic Substitution:** The C-1 position of the isoquinoline ring is electron-deficient due to the adjacent nitrogen atom. This makes the C-1 halogen highly susceptible to nucleophilic aromatic substitution, much like the halogens at the 2- and 4-positions of pyridine.[11] The C-1 bromine is an excellent leaving group and can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols), making it a superior synthetic handle compared to the more inert C-6 chlorine.
- **Cross-Coupling Reactions:** The C-1 bromine is an ideal anchor point for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, alkyl, and amino moieties, providing a powerful strategy for building molecular complexity.
- **Electrophilic Substitution:** In contrast to the pyridine ring, the benzene ring is the preferred site for electrophilic aromatic substitution, which typically occurs at the C-5 and C-8 positions.[12] However, these reactions require forcing conditions and are less common in the synthetic application of this specific intermediate.



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Caption: Reactivity pathways of **1-Bromo-6-chloroisoquinoline**.

Part 3: Applications in Drug Discovery

The true value of **1-Bromo-6-chloroisoquinoline** lies in its role as a versatile building block for constructing libraries of bioactive compounds. The presence of two different halogens at distinct positions allows for sequential and site-selective modifications.

Scaffold for Bioactive Molecules

Halogenated isoquinolines are prominent in the development of novel therapeutics, particularly as anticancer agents and kinase inhibitors.^[2] The chlorine at the C-6 position can influence the overall electronic properties and lipophilicity of the final compound, while the reactive bromine at C-1 serves as the primary point for diversification.

This dual-halogenation pattern is highly advantageous in lead optimization campaigns. Initial derivatives can be synthesized via modification at the C-1 position. Subsequently, the less reactive C-6 chlorine can be targeted for further modification under more stringent reaction conditions, if necessary, allowing for a multi-directional exploration of the chemical space around the isoquinoline core.

Workflow in a Lead Optimization Campaign

The use of **1-Bromo-6-chloroisoquinoline** can be envisioned in a typical drug discovery workflow, where a hit compound containing the 6-chloroisoquinoline core has been identified.

Workflow: Lead Optimization Using **1-Bromo-6-chloroisoquinoline**

- Hit Identification: A high-throughput screen identifies a compound with a 6-chloroisoquinoline core as a modest inhibitor of a target kinase.
- Intermediate Synthesis: **1-Bromo-6-chloroisoquinoline** is synthesized as the key intermediate to explore the Structure-Activity Relationship (SAR) at the C-1 position.
- Library Generation: A parallel synthesis approach is employed. The intermediate is reacted with a diverse library of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig

coupling) to generate a focused library of 1-substituted-6-chloroisoquinoline analogs.

- **Biological Screening:** The newly synthesized library is screened for improved potency and selectivity against the target kinase.
- **Data Analysis & Iteration:** The SAR data is analyzed. For example, it might be found that small, electron-rich aromatic groups at C-1 enhance potency. A new, more focused library is then designed and synthesized to further explore this finding.

Part 4: Safety and Handling

As a research chemical, **1-Bromo-6-chloroisoquinoline** must be handled with appropriate care.

- **Hazards:** The compound is classified as a poisonous aromatic crystalline solid and may be an irritant.^{[3][6]} Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct light, to ensure its stability.^[3] Under proper conditions, it has a shelf life of at least two years.^[3]

Conclusion

1-Bromo-6-chloroisoquinoline is more than just a chemical with a defined molecular weight and formula. It is a strategically designed synthetic intermediate that offers researchers a reliable and versatile tool for the synthesis of complex molecules. Its primary value lies in the differential reactivity of its two halogen atoms, with the C-1 bromine providing a highly reactive handle for nucleophilic substitution and cross-coupling reactions. This feature, combined with the inherent biological relevance of the isoquinoline scaffold, makes **1-Bromo-6-chloroisoquinoline** an exceptionally valuable building block for professionals engaged in pharmaceutical research and drug discovery.

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